Pentyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Pentyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15813170
InChI: InChI=1S/C18H24N2O4/c1-4-5-8-11-24-17(21)15-12(2)19-18(22)20-16(15)13-9-6-7-10-14(13)23-3/h6-7,9-10,16H,4-5,8,11H2,1-3H3,(H2,19,20,22)
SMILES:
Molecular Formula: C18H24N2O4
Molecular Weight: 332.4 g/mol

Pentyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC15813170

Molecular Formula: C18H24N2O4

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

Pentyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate -

Specification

Molecular Formula C18H24N2O4
Molecular Weight 332.4 g/mol
IUPAC Name pentyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Standard InChI InChI=1S/C18H24N2O4/c1-4-5-8-11-24-17(21)15-12(2)19-18(22)20-16(15)13-9-6-7-10-14(13)23-3/h6-7,9-10,16H,4-5,8,11H2,1-3H3,(H2,19,20,22)
Standard InChI Key ZBPWYYUNGNPYGC-UHFFFAOYSA-N
Canonical SMILES CCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OC)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, pentyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate, delineates its core structure:

  • A tetrahydropyrimidine ring (positions 1–4) with a ketone group at position 2.

  • A 6-methyl substituent on the pyrimidine ring.

  • A 2-methoxyphenyl group at position 4, contributing aromaticity and electron-donating effects.

  • A pentyl ester chain at position 5, enhancing lipophilicity.

The canonical SMILES representation (CCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OC)C) and InChIKey (ZBPWYYUNGNPYGC-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes.

Spectroscopic Characterization

While direct spectral data for this compound are scarce, analogous tetrahydropyrimidines exhibit characteristic patterns:

  • ¹H NMR: Signals for the pentyl chain (δ 0.8–1.6 ppm), methoxy group (δ 3.7–3.9 ppm), and aromatic protons (δ 6.6–7.4 ppm) .

  • ¹³C NMR: Peaks for carbonyl carbons (δ 165–175 ppm), pyrimidine carbons (δ 145–160 ppm), and methoxy carbons (δ 55–56 ppm) .

  • IR Spectroscopy: Stretching vibrations for C=O (1,710–1,740 cm⁻¹) and N-H (3,200–3,400 cm⁻¹) .

Synthesis and Manufacturing

Conventional Synthetic Routes

The compound is typically synthesized via Biginelli-like multicomponent reactions, involving:

  • Condensation of ethyl acetoacetate (or analogs), 2-methoxybenzaldehyde, and urea/thiourea.

  • Cyclization under acidic (e.g., HCl, p-TsOH) or Lewis acid catalysis (e.g., ZrCl₄) .

  • Esterification of the intermediate carboxylic acid with pentanol under Steglich or Mitsunobu conditions.

A representative protocol yields 80–93% purity after recrystallization from ethanol or acetone .

Green Chemistry Approaches

Recent advancements emphasize sustainability:

  • Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) .

  • Mechanochemical grinding: Solvent-free reactions using mortar-pestle or ball mills, achieving >90% yield .

  • Biocatalysis: Lipase-mediated esterification under mild conditions.

Physicochemical Properties and Stability

Solubility and Partitioning

  • Aqueous solubility: <0.1 mg/mL due to lipophilic pentyl and aromatic groups.

  • logP (octanol/water): Estimated at 3.2–3.8, indicating high membrane permeability.

Thermal Stability

  • Melting point: 199–201°C (similar to ethyl analogs) .

  • Degradation: Decomposes above 250°C, forming CO₂ and methoxyphenyl fragments.

Comparative Analysis with Analogous Compounds

ParameterPentyl Derivative (This Compound)Ethyl Analog 4-Nitrophenyl Variant
Molecular Weight332.4 g/mol290.3 g/mol335.3 g/mol
logP3.52.83.1
Antiviral IC₅₀Not reported15 μM22 μM
Synthesis Yield80–93% 85–90% 78%

Industrial and Research Applications

Pharmaceutical Intermediate

Used in synthesizing:

  • Non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV therapy .

  • COX-2 inhibitors for inflammatory disorders .

Material Science

  • Ligand in coordination complexes: Forms stable chelates with Zr⁴⁺ and Ti⁴⁺ for catalytic applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator